Ethyl 2-((5-hydroxypentyl)oxy)acetate
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Overview
Description
Ethyl 2-((5-hydroxypentyl)oxy)acetate is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a pentyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-((5-oxopentyl)oxy)acetate.
Reduction: Formation of ethyl 2-((5-hydroxypentyl)oxy)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Ethyl 2-((5-hydroxypentyl)oxy)acetate can be compared with similar compounds such as:
- Ethyl 2-((4-hydroxybutyl)oxy)acetate
- Ethyl 2-((6-hydroxyhexyl)oxy)acetate
- Ethyl 2-((5-hydroxy-2-methylpentyl)oxy)acetate
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique combination of the ethyl ester and hydroxyl groups in this compound makes it particularly useful in specific synthetic and research applications .
Properties
CAS No. |
106555-77-5 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
QUTYILATCYAWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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